molecular formula C21H18Cl2N2O3S B322199 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

Katalognummer: B322199
Molekulargewicht: 449.3 g/mol
InChI-Schlüssel: ADKQNLOAZUWWLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S. This compound is known for its unique chemical structure, which includes two chlorine atoms, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Eigenschaften

Molekularformel

C21H18Cl2N2O3S

Molekulargewicht

449.3 g/mol

IUPAC-Name

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H18Cl2N2O3S/c1-13-9-14(2)11-17(10-13)25-29(27,28)18-6-4-16(5-7-18)24-21(26)19-8-3-15(22)12-20(19)23/h3-12,25H,1-2H3,(H,24,26)

InChI-Schlüssel

ADKQNLOAZUWWLO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Kanonische SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonylation: Introduction of the sulfonyl group.

    Amidation: Formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form different oxidation states.

    Reduction: Reaction with reducing agents to convert specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-dichloro-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}benzamide
  • 2,4-dichloro-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}benzamide

Uniqueness

2,4-dichloro-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.